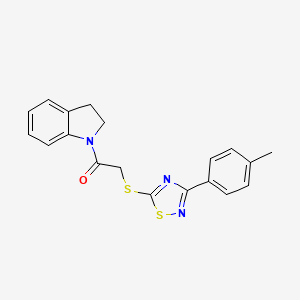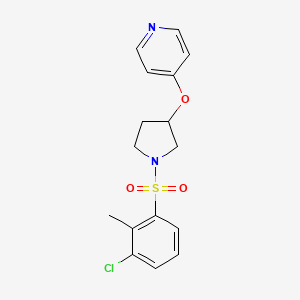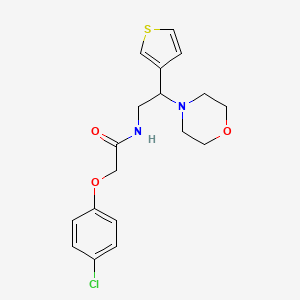
1-phenyl-5-pyridin-2-yl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-5-pyridin-2-yl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12N6OS and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Novel Inhibitors
A series of compounds, including thiazole and triazole derivatives, have been designed and synthesized for their potential as novel inhibitors against various diseases. For instance, compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents. Similarly, derivatives have been explored for their inhibitory activity against enzymes like GyrB ATPase from Mycobacterium smegmatis and DNA gyrase from Mycobacterium tuberculosis, indicating their promise in the treatment of tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antifungal Activities
Heterocyclic compounds, including those with a thiazole and triazole framework, have been synthesized and characterized for their antimicrobial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi. This research underscores the potential of such compounds in developing new antimicrobial and antifungal agents, which could be critical in addressing resistance to existing drugs (Patel & Patel, 2015).
Anticancer Properties
The anticancer potential of pyrazolopyrimidines derivatives has been investigated, with some compounds exhibiting cytotoxic activities against cancer cell lines. This research highlights the importance of the chemical scaffold in the development of new anticancer agents, providing a foundation for future studies aimed at understanding their mechanism of action and enhancing their efficacy (Rahmouni et al., 2016).
Development of Insecticidal Agents
Thiazole derivatives have also been explored for their potential as insecticidal agents, indicating the broad applicability of this chemical class beyond antimicrobial and anticancer activities. The synthesis and biochemical impacts of these compounds on pests like the cotton leafworm, Spodoptera littoralis, have been studied, revealing their potential in agricultural pest management (Soliman et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds can bind to the active site of enzymes, contributing to their biological activities .
Biochemical Pathways
Thiazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-phenyl-5-pyridin-2-yl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide are largely determined by the presence of the thiazole and triazole rings . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . Similarly, triazoles have been reported to bind with high affinity to multiple receptors
Cellular Effects
Based on the known activities of thiazoles and triazoles, it can be hypothesized that this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-2-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-16(20-17-19-10-11-25-17)14-15(13-8-4-5-9-18-13)23(22-21-14)12-6-2-1-3-7-12/h1-11H,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCEQZKUHVAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2699219.png)



![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)
![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
